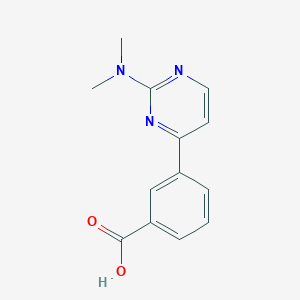

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid

Description

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid (CAS 1083401-18-6) is a benzoic acid derivative featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position. This compound is characterized by its molecular formula (C₁₃H₁₄N₄O₂) and molecular weight of 258.28 g/mol . It is commercially available from suppliers such as AldrichCPR and Otto Chemie Pvt Ltd, with a purity of 100% as per safety data sheets (SDS) .

Properties

IUPAC Name |

3-[2-(dimethylamino)pyrimidin-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-16(2)13-14-7-6-11(15-13)9-4-3-5-10(8-9)12(17)18/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTFZWNIBPYPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676567 | |

| Record name | 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083401-18-6 | |

| Record name | 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid typically involves the reaction of 2-(dimethylamino)pyrimidine with a suitable benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for:

- Synthesis of Pharmaceuticals : It is used to create intermediates for drug development.

- Material Science : The compound is explored for its potential in developing novel materials due to its unique electronic properties.

Biology

The biological applications of this compound are significant, particularly in pharmacology and biochemistry:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains. For instance, a laboratory study reported substantial inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic agent.

- Anti-inflammatory Effects : Research has demonstrated that this compound can modulate inflammatory pathways. In vivo experiments showed reduced levels of pro-inflammatory cytokines in animal models treated with the compound.

- Neuroprotective Potential : Emerging evidence suggests that it may offer neuroprotective effects by influencing neurotransmitter systems and protecting neuronal cells from oxidative stress.

Medicine

The medical applications of 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid are under investigation:

- Drug Development : Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing therapeutics aimed at neurological disorders and inflammatory diseases.

- Biochemical Assays : The compound is utilized in biochemical assays to study enzyme activities and protein interactions, providing insights into metabolic pathways.

Case Studies

Several case studies highlight the efficacy of 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid:

| Study Focus | Findings |

|---|---|

| Antimicrobial Properties | Significant inhibition against multiple bacterial strains, indicating strong antimicrobial potential. |

| Inflammation Model | Administration resulted in decreased inflammatory markers in serum from treated models. |

| Neuroprotection | Demonstrated protective effects on neuronal cells under oxidative stress conditions. |

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including apoptosis in cancer cells or modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns on the Pyrimidine Ring

Key structural variations among pyrimidine-containing benzoic acid derivatives include substituent type, position, and electronic effects. Below is a comparative analysis:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances solubility and basicity compared to electron-withdrawing groups like methoxy or fluorophenyl .

- Bioactivity Implications: Pyridinyl or fluorophenyl substituents (e.g., CAS 641569-94-0) may improve target binding via π-π interactions or halogen bonding, whereas dimethylamino groups could facilitate protonation at physiological pH .

Backbone Modifications

- Amino vs. Ether Linkages: Compounds such as 3-{[(pyrimidin-4-yl)amino]methyl}benzoic acid (CAS 1291584-22-9) feature an aminomethyl spacer, which may increase conformational flexibility compared to the direct pyrimidinyl-benzoic acid linkage in the target compound .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

Biological Activity

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid is a compound that features a unique structure combining a benzoic acid moiety with a pyrimidine ring substituted with a dimethylamino group. This structural configuration is of significant interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.

The molecular formula of 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its chemical reactivity and biological interactions. The compound's synthesis typically involves multi-step organic reactions, which can be complex due to the need for specific conditions to ensure the desired product is obtained.

Anticancer Activity

Research indicates that compounds related to 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid exhibit significant antiproliferative effects against various cancer cell lines. For example, studies evaluating similar pyrimidine derivatives have demonstrated their effectiveness in inhibiting cell viability in human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The IC50 values for these compounds provide a quantitative measure of their potency in reducing cell viability:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HepG2 | 15.2 |

| Compound B | A549 | 12.8 |

| 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid | Unknown | TBD |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how variations in chemical structure influence biological activity. For example, modifications in the substituents on the pyrimidine ring or the benzoic acid moiety can lead to variations in potency against different biological targets. Compounds with similar frameworks have shown that the position and nature of substituents significantly impact their biological efficacy.

Case Studies and Research Findings

- Antitumor Activity : A study synthesized several derivatives based on benzoic acid and evaluated their anticancer activities through MTT assays. The results indicated that certain derivatives exhibited potent activity against HepG2 and A549 cell lines, suggesting that structural modifications could enhance anticancer effects .

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases. The inhibition potential was evaluated using standard assays, revealing promising results for some derivatives .

- Molecular Docking Studies : Computational studies involving molecular docking have suggested potential binding modes of pyrimidine derivatives with target proteins, providing insights into their interaction mechanisms at the molecular level .

Safety Considerations

While exploring the biological activities of 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid, it is essential to consider safety aspects. The compound has been noted as a potential irritant to skin and eyes due to its carboxylic acid and aromatic amine functionalities . Proper handling procedures should be followed when conducting experiments involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.